![molecular formula C12H7NO2S B1298606 Thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 52026-70-7](/img/structure/B1298606.png)

Thieno[2,3-b]quinoline-2-carboxylic acid

Overview

Description

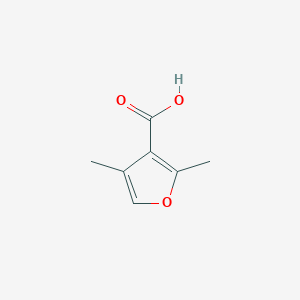

Thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

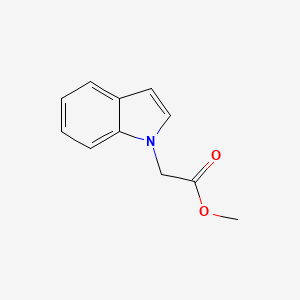

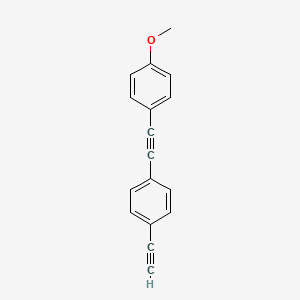

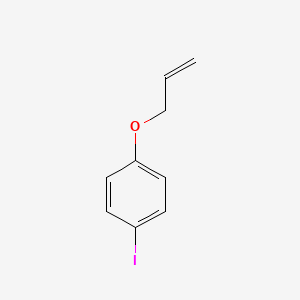

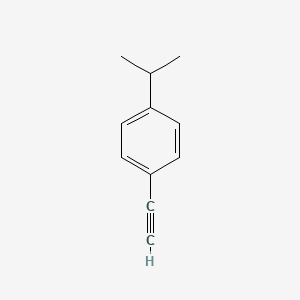

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method involves the use of nano zinc oxide as a catalyst under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like stannous chloride dihydrate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like stannous chloride dihydrate are used under controlled conditions.

Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and acyl chlorides for Friedel–Crafts acylation are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Nitrated, brominated, and acylated derivatives.

Scientific Research Applications

Thieno[2,3-b]quinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

- Thieno[3,2-b]thiophene-2-carboxylic acid

- 2-Methyl-quinoline-3-carboxylic acid

- 2-methoxy-quinoline-4-carboxylic acid

- Thieno[3,2-b]pyridine-6-carboxylic acid

- 2,3-quinoline dicarboxylic acid

- Thieno[2,3-b]pyrazine-6-carboxylic acid

- Quinoline-2,3-dicarboxylic acid

Uniqueness: Thieno[2,3-b]quinoline-2-carboxylic acid stands out due to its fused ring system, which combines a thiophene ring and a quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name |

thieno[2,3-b]quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEPCRFINOFJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359608 | |

| Record name | Thieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-70-7 | |

| Record name | Thieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain Thieno[2,3-b]quinoline-2-carboxylic acid derivatives?

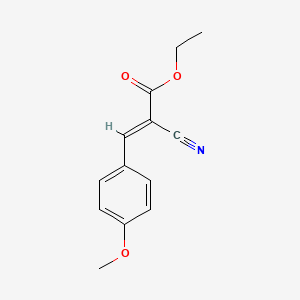

A1: this compound derivatives can be synthesized through various methods. One common approach involves the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or its alkyl esters. This reaction is typically performed under microwave irradiation using anhydrous potassium carbonate as a base []. Another method utilizes the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, producing both uncyclized [(3-formylquinolin-2-yl)thio]acetic acid and cyclized thieno[2,3-b]quinoline-2-carboxylic acids []. These uncyclized intermediates can be further cyclized by refluxing in dimethylformamide (DMF) to yield the desired thieno[2,3-b]quinoline derivatives [].

Q2: What are the potential biological activities of this compound derivatives?

A2: Research suggests that this compound derivatives exhibit promising biological activities. Studies have demonstrated their potential as antibacterial agents []. Furthermore, derivatives modified to include β-diketone, pyrazole, and flavone moieties have shown promising antioxidant and anti-inflammatory properties in vitro []. Specifically, some compounds demonstrated good radical scavenging activity, while others containing a pyrazole core exhibited notable anti-inflammatory activity by stabilizing HRBC membranes [].

Q3: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A3: While the provided research articles do not delve deep into specific SAR studies, some insights can be gleaned. For instance, the incorporation of various substituents on the thieno[2,3-b]quinoline core, such as β-diketone, pyrazole, and flavone groups, appears to influence the antioxidant and anti-inflammatory activities of these compounds []. This suggests that modifications to the core structure can significantly impact the biological profiles of these molecules, paving the way for future SAR investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)